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Introduction

Neuroinflammation is a critical component in the pathogenesis and progression of numerous
neurodegenerative diseases. The activation of glial cells, the brain's resident immune cells, and
the subsequent release of pro-inflammatory mediators can lead to neuronal damage and
cognitive decline. Fosgonimeton (ATH-1017) is an investigational small molecule designed to
positively modulate the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a system
with known neurotrophic and neuroprotective functions. This technical guide provides an in-
depth overview of the current preclinical and clinical evidence supporting the role of
fosgonimeton in mitigating neuroinflammation.

Mechanism of Action: The HGF/MET Signaling
Pathway

Fosgonimeton is a prodrug that is converted to its active metabolite, fosgo-AM (previously ATH-
1001), which can cross the blood-brain barrier.[1] Fosgo-AM enhances the activity of the
HGF/MET signaling system.[1] The binding of HGF to its receptor, MET, a receptor tyrosine
kinase, triggers a cascade of intracellular signaling events.[2] This activation leads to the
downstream signaling of pathways, including the PI3K/Akt and MAPK/ERK pathways.[2] These
pathways are crucial for promoting neuronal survival, synaptogenesis, and plasticity, and
importantly, they are also implicated in the modulation of inflammatory responses.[1][2]
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Fosgonimeton's positive modulation of the HGF/MET signaling cascade.

Preclinical Evidence of Anti-Neuroinflammatory
Effects

Fosgonimeton has demonstrated anti-inflammatory properties in a range of preclinical models,

both in vitro and in vivo.

In Vitro Studies

1. Microglia Modulation:

In studies using the BV2 microglial cell line, fosgonimeton's active metabolite, fosgo-AM, has
been shown to inhibit the expression of pro-inflammatory mediators following stimulation with
lipopolysaccharide (LPS), a potent inflammatory agent.[2][3] Furthermore, fosgo-AM reduced
mitochondrial dysfunction and decreased oxidative stress in these activated microglia.[2][3]

2. Macrophage and Cytokine Modulation:

In a human monocytic cell line (THP-1) differentiated into macrophages, pretreatment with
fosgo-AM significantly decreased the release of pro-inflammatory cytokines, including IL-1[3,
TNF-a, and IL-6, after an LPS challenge.[4]
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In Vitro Model Treatment Key Findings Reference
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3. Neuroprotection against Inflammatory Insults:

Fosgo-AM has been shown to protect primary cortical neurons from cytotoxicity induced by
LPS.[4] This neuroprotective effect is crucial as it demonstrates the potential of fosgonimeton to
not only suppress the inflammatory response but also to shield neurons from its damaging
consequences.

In Vivo Studies

1. LPS-Induced Neuroinflammation Model:

In a mouse model of neuroinflammation induced by a single intraperitoneal injection of LPS,
daily treatment with fosgonimeton for 14 days significantly prevented cognitive deficits as
assessed by the T-maze spontaneous alternation task.[5]
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Experimental workflow for the LPS-induced neuroinflammation mouse model.
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In Vivo Model Treatment Dose Key Findings Reference
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2. Amyloid-f3 Models:

In mouse models where amyloid-f3 (AB) was used to induce pathology, fosgonimeton treatment
led to improved cognitive performance and a reduction in the loss of hippocampal neurons.[3]
While not a direct model of neuroinflammation, AB is known to trigger a significant inflammatory
response in the brain, suggesting that fosgonimeton's benefits in these models may be, in part,
due to its anti-inflammatory effects.

Clinical Evidence

The Phase 2/3 LIFT-AD clinical trial of fosgonimeton in patients with mild-to-moderate
Alzheimer's disease provided an opportunity to assess the impact of the drug on biomarkers of
neuroinflammation in humans.[6]
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Biomarker Data:

Topline results from the LIFT-AD trial reported "consistent directional improvements” in plasma
biomarkers of inflammation, specifically Glial Fibrillary Acidic Protein (GFAP), favoring the
fosgonimeton-treated group over the placebo group after 26 weeks.[7] GFAP is a marker of
astrogliosis, a hallmark of neuroinflammation. While the specific quantitative data from this trial
has not been publicly detailed, these findings suggest a potential translation of the preclinical
anti-inflammatory effects to human subjects.

Clinical Trial Biomarker Finding Reference
Directional
Glial Fibrillary Acidic improvements
LIFT-AD (Phase 2/3) _ , [7]
Protein (GFAP) favoring

fosgonimeton.

Detailed Experimental Protocols

1. In Vitro LPS-Induced Pro-inflammatory Cytokine Release Assay (THP-1 Differentiated
Macrophages):

e Cell Culture and Differentiation: Human THP-1 monocytes are cultured and differentiated into
macrophages.

» Pre-treatment: Differentiated macrophages are pre-treated for 20 minutes with various
concentrations of fosgo-AM (0.01 pM to 1 uM) or vehicle.

e LPS Challenge: Cells are then challenged with LPS to induce an inflammatory response.

o Cytokine Measurement: After a specified incubation period, the cell culture supernatant is
collected. The levels of pro-inflammatory cytokines (IL-13, TNF-q, IL-6) are quantified using
Enzyme-Linked Immunosorbent Assay (ELISA).

o Data Analysis: Cytokine levels in the fosgo-AM-treated groups are compared to the vehicle-
treated, LPS-challenged group.

N

. In Vivo LPS-Induced Cognitive Impairment Assay (Mouse):
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¢ Animal Model: Four- to five-week-old male CD-1 mice are used.

 Induction of Neuroinflammation: A single intraperitoneal (I.P.) injection of LPS (0.25 mg/kg) is
administered on day 1.

o Treatment: Following the LPS injection, mice receive daily treatment for 14 days with either
fosgonimeton (subcutaneous injections at doses of 0.125, 0.25, 0.5, 1, or 1.25 mg/kg),
vehicle, or a positive control (memantine, 0.1 mg/kg, 1.P.).

o Behavioral Testing: One hour after the final treatment on day 14, cognitive function is
assessed using the T-maze spontaneous alternation test. This test measures spatial working
memory.

o Data Analysis: The percentage of spontaneous alternations is calculated for each group and
compared to assess the effects of fosgonimeton on LPS-induced cognitive impairment.

Conclusion

Fosgonimeton, through its positive modulation of the HGF/MET signaling pathway, has
demonstrated a consistent and multifaceted role in mitigating neuroinflammation in a variety of
preclinical models. The evidence points to its ability to directly suppress the production of pro-
inflammatory cytokines, modulate the activity of microglia, and protect neurons from
inflammatory-mediated damage. The "directional improvements" in the neuroinflammation
biomarker GFAP observed in the LIFT-AD clinical trial provide preliminary support for the
translation of these effects to humans. For researchers and drug development professionals,
fosgonimeton represents a promising therapeutic candidate with a novel mechanism of action
that addresses a key pathological driver in many neurodegenerative diseases.
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Logical relationships of fosgonimeton's anti-neuroinflammatory effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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